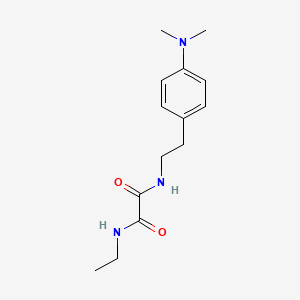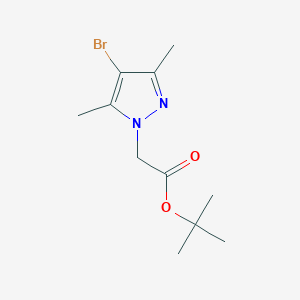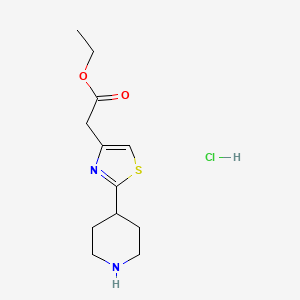
N1-(4-(dimethylamino)phenethyl)-N2-ethyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, methods for the preparation of isomeric (E)-[4-(dimethylamino)phenyl]-vinylquinoxalines, which serve as precursors for new nonlinear optical chromophores with potentially high first hyperpolarizability values, have been presented .Molecular Structure Analysis
While specific structural data for “N1-(4-(dimethylamino)phenethyl)-N2-ethyloxalamide” was not found, related compounds such as 4-(Dimethylamino)phenethyl alcohol have been studied. This compound has the molecular formula C10H15NO .Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis : The compound is used in catalysis, particularly in copper-catalyzed N-arylation of imidazoles and benzimidazoles, which is a crucial reaction in organic synthesis. This process involves the transformation of a wide range of hindered and functionalized imidazoles, benzimidazoles, and aryl halides under mild conditions (Altman, Koval, & Buchwald, 2007).
Anticancer Applications : N1-(4-(dimethylamino)phenethyl)-N2-ethyloxalamide derivatives have been explored for their potential in anticancer applications. For instance, AQ4N, a prodrug with dimethylamino N-oxide groups, is converted to a topoisomerase II inhibitor by reduction, and this process has been studied for its potential in targeting hypoxic tumor cells (Nishida, Lee, & de Montellano, 2010).
Neuroscience and Imaging : In neuroscience, derivatives of this compound have been used in positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This aids in diagnostic assessment and monitoring treatment response (Shoghi-Jadid et al., 2002).
Receptor Interaction Studies : The compound has been used in studies to understand receptor interaction profiles, particularly in understanding the binding affinities and functional activities of various receptors. This research is crucial in pharmacology and drug design (Rickli et al., 2015).
Material Science and Chemistry : In the field of material science and chemistry, derivatives of N1-(4-(dimethylamino)phenethyl)-N2-ethyloxalamide are being explored for their potential in creating fluorescent gene vectors and for applications in bioimaging. This involves studying the fluorescence properties of these compounds in various settings (You et al., 2014).
Photopolymerization and Photochemistry : These compounds are also investigated for their role in photopolymerization processes, including their potential as photoinitiators under LED irradiation. This research is important in the development of new materials and technologies in polymer chemistry (Zhang et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]ethyl]-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-4-15-13(18)14(19)16-10-9-11-5-7-12(8-6-11)17(2)3/h5-8H,4,9-10H2,1-3H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMRGSPFWVSEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCCC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-(dimethylamino)phenethyl)-N2-ethyloxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde](/img/structure/B2711226.png)
![3-isobutyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2711227.png)

![N-[4-[2-ethylsulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2711231.png)
![(1R,5S)-N-(3-phenylpropyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2711232.png)


![4-fluoro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2711237.png)


![5,5-Dimethylspiro[2.3]hexane-1-carboxylic acid](/img/structure/B2711243.png)
![6-chloro-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(4-isopropylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2711246.png)

![4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]benzamide](/img/structure/B2711249.png)